[(4-Methyl-3-nitrobenzoyl)amino]acetic acid
Description
Significance of N-Acyl Amino Acids in Chemical and Biological Research
N-acyl amino acids (NAAs) represent a broad class of lipid signaling molecules characterized by an amino acid linked to a fatty acid via an amide bond. nih.govnih.gov These amphiphilic molecules are integral to a multitude of physiological processes and have garnered significant attention in both chemical and biological research. nih.gov NAAs are recognized as a major family of lipids related to anandamide (B1667382) and are part of the complex signaling system known as the endocannabinoidome. nih.gov
In biological systems, N-acyl amides are crucial for cell-to-cell communication. wikipedia.org They function as signaling lipids, playing roles in cardiovascular function, metabolic homeostasis, memory, pain, and motor control. wikipedia.org Researchers have identified NAAs as potential ligands for various membrane proteins, including G-protein coupled receptors (GPRs), nuclear receptors, and ion channels, modulating their activity through novel mechanisms. nih.gov The therapeutic potential of NAAs is an active area of investigation, with studies revealing their involvement in neuroprotection, energy homeostasis regulation, and even antiproliferative effects. nih.gov
From a chemical perspective, N-acyl amino acids serve as versatile intermediates and building blocks. They can be transformed into powerful α-amidoalkylating agents, which are useful in organic synthesis. science.gov Furthermore, some N-acyl D-amino acids isolated from bacteria have demonstrated surfactant properties. science.gov The study of these compounds provides insights into new biosynthetic pathways and their potential applications in various fields, from pharmacology to material science. nih.govscience.gov
Overview of Benzoyl-Substituted Glycine (B1666218) Derivatives as Molecular Scaffolds
Within the broader class of N-acyl amino acids, benzoyl-substituted glycine derivatives, often referred to as hippuric acid analogs, represent a particularly important molecular scaffold. A molecular scaffold is a core structure upon which various functional groups can be built to create a library of compounds with diverse properties. mdpi.com The benzoylaminoacetic acid structure is valued for its synthetic accessibility and the chemical versatility it offers.
The benzoylation of amino acids is a fundamental technique used to protect the amino functionality during complex multi-step syntheses. ijirset.com Beyond this protective role, the N-benzoyl glycine scaffold serves as a precursor for synthesizing a range of potentially active heterocyclic compounds. ijirset.com The aromatic benzoyl ring can be readily modified with different substituents to systematically alter the molecule's steric and electronic properties. This tunability is crucial in drug design and medicinal chemistry for optimizing interactions with biological targets.
Research has demonstrated the utility of this scaffold in developing enzyme inhibitors. For example, a series of N-benzoyl amino acid analogues were synthesized and evaluated for their ability to inhibit DNA methylation, a key process in epigenetics. nih.gov Similarly, derivatives based on a benzoyl-piperidine structure have been investigated as inhibitors of the glycine transporter type-2 (GlyT-2), highlighting the scaffold's relevance in developing agents for neurological conditions. nih.gov The combination of a rigid, modifiable aromatic ring and a flexible amino acid linker makes the benzoyl-substituted glycine framework a valuable platform for structure-activity relationship (SAR) studies and the discovery of new bioactive molecules.
Research Rationale for Investigating [(4-Methyl-3-nitrobenzoyl)amino]acetic Acid
While extensive research dedicated exclusively to this compound is not prominent in publicly available literature, the rationale for its investigation can be inferred from its chemical structure and the known applications of its constituent parts. The compound is likely synthesized and studied for its potential as a specialized chemical intermediate or building block in the synthesis of more complex, high-value molecules.
The core of the molecule is derived from 4-methyl-3-nitrobenzoic acid. The corresponding acyl chloride, 4-methyl-3-nitrobenzoyl chloride, is a known reagent used in the synthesis of various compounds, including substituted benzamides and intermediates for modified suramin (B1662206) molecules, which have therapeutic applications. sigmaaldrich.com The substituents on the benzoyl ring are key to the research interest in this scaffold:
The Nitro Group (NO₂): This strong electron-withdrawing group significantly influences the reactivity of the aromatic ring. Crucially, it can be readily reduced to an amino group (NH₂), providing a chemical handle for further elaboration, such as diazotization or acylation, to build more complex structures.
The Methyl Group (CH₃): This group provides a site for potential functionalization, for instance, through oxidation to a carboxylic acid or halogenation.
The glycine moiety provides a simple, flexible linker with a terminal carboxylic acid group. This acid functionality allows for the formation of esters or amides, enabling the coupling of the benzoyl scaffold to other molecules, including peptides, polymers, or other pharmacophores.
Therefore, the primary research rationale for investigating this compound is its role as a versatile synthetic intermediate. Its distinct substitution pattern offers multiple avenues for subsequent chemical modification, making it a valuable precursor for creating libraries of compounds for screening in drug discovery and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₅ | chemicalbook.com |
| Molecular Weight | 238.2 g/mol | chemicalbook.com |
This interactive table provides a summary of the key physicochemical properties of the title compound.
Table 2: Properties of the Precursor 4-Methyl-3-nitrobenzoyl chloride
| Property | Value | Source |
| CAS Number | 10397-30-5 | sigmaaldrich.com |
| Molecular Formula | CH₃C₆H₃(NO₂)COCl | sigmaaldrich.com |
| Molecular Weight | 199.59 g/mol | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Boiling Point | 185 °C / 36 mmHg | sigmaaldrich.com |
| Density | 1.37 g/mL at 25 °C | sigmaaldrich.com |
This interactive table details the properties of a key synthetic precursor to this compound.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methyl-3-nitrobenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6-2-3-7(4-8(6)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJVVYJQHFWBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Synthesis of Key Precursors to [(4-Methyl-3-nitrobenzoyl)amino]acetic Acid
The synthesis of this compound relies on the availability of crucial precursor molecules. The primary intermediates are 4-methyl-3-nitrobenzoic acid and its more reactive derivative, 4-methyl-3-nitrobenzoyl chloride. The preparation of these compounds involves specific and well-established organic reactions.
Synthesis of 4-Methyl-3-nitrobenzoic Acid
4-Methyl-3-nitrobenzoic acid can be synthesized through two main approaches: the nitration of a substituted toluic acid derivative or the oxidation of a methylated nitrobenzene (B124822).
The direct nitration of 4-methylbenzoic acid (p-toluic acid) is a common method for the synthesis of 4-methyl-3-nitrobenzoic acid. This electrophilic aromatic substitution reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid. cerritos.edubrainly.in The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). cerritos.eduaiinmr.com
The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In the case of 4-methylbenzoic acid, the directing effects of the two groups are cooperative, favoring the introduction of the nitro group at the position ortho to the methyl group and meta to the carboxylic acid group, which corresponds to the 3-position.
The reaction conditions, such as temperature and the concentration of the nitrating agent, must be carefully controlled to optimize the yield of the desired mononitro product and minimize the formation of dinitro byproducts. cerritos.eduorgsyn.org For instance, the nitration of toluene (B28343) is often carried out at low temperatures to control the exothermic reaction. cerritos.edu Similarly, the nitration of meta-toluic acid has been shown to yield 2-nitro-3-toluic acid, highlighting the influence of substituent positioning on the reaction outcome. googleapis.comepo.org
| Starting Material | Nitrating Agent | Key Considerations | Typical Product |
|---|---|---|---|
| 4-Methylbenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | Temperature control to prevent dinitration. | 4-Methyl-3-nitrobenzoic acid |
| Toluene | Conc. HNO₃ / Conc. H₂SO₄ | Yields a mixture of ortho and para isomers. cerritos.edu | 2-Nitrotoluene and 4-Nitrotoluene |
| m-Toluic Acid | Nitric Acid | Can yield the 2-nitro isomer. googleapis.comepo.org | 2-Nitro-3-toluic acid |
An alternative route to 4-methyl-3-nitrobenzoic acid involves the oxidation of the corresponding methylated nitrobenzene, specifically 4-methyl-3-nitrotoluene (which is also known as 3-nitro-4-methyltoluene). The methyl group of nitrotoluenes can be oxidized to a carboxylic acid group using various oxidizing agents. oup.comquora.com
Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in an acidic medium, or nitric acid. quora.comgoogle.com The oxidation of p-nitrotoluene to p-nitrobenzoic acid is a well-documented example of this type of reaction. quora.com The reaction of nitrotoluenes with electro-generated superoxide (B77818) ions has also been explored for the synthesis of nitrobenzoic acids. oup.com This method is advantageous as it proceeds under mild conditions. oup.com
The choice of oxidizing agent and reaction conditions is crucial for achieving a high yield of the desired carboxylic acid without causing unwanted side reactions. For instance, the oxidation of 2,4-dimethyl nitrobenzene to 3-methyl-4-nitrobenzoic acid can be achieved using nitric acid as the oxidant. google.com
| Starting Material | Oxidizing Agent | Key Features |
|---|---|---|
| 4-Methyl-3-nitrotoluene | KMnO₄, K₂Cr₂O₇, or HNO₃ | A common and effective method for converting the methyl group to a carboxylic acid. quora.com |
| o-, m-, and p-nitrotoluenes | Electro-generated superoxide ion | Proceeds under mild conditions. oup.com |
| 2,4-Dimethyl nitrobenzene | Nitric acid | Selectively oxidizes one of the methyl groups. google.com |
Synthesis of 4-Methyl-3-nitrobenzoyl Chloride
To facilitate the subsequent amidation reaction, the less reactive 4-methyl-3-nitrobenzoic acid is typically converted into its more reactive acid chloride derivative, 4-methyl-3-nitrobenzoyl chloride. This transformation is a standard procedure in organic synthesis and is commonly achieved by treating the carboxylic acid with a chlorinating agent. chemistrysteps.commasterorganicchemistry.comlibretexts.org
Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.comcommonorganicchemistry.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a good leaving group, which is then displaced by a chloride ion. chemistrysteps.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. youtube.com Other chlorinating agents that can be used include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). chemistrysteps.commasterorganicchemistry.comprepchem.com
The reaction is typically carried out by heating the carboxylic acid with an excess of the chlorinating agent, sometimes in an inert solvent. commonorganicchemistry.comorgsyn.org After the reaction is complete, the excess chlorinating agent and the solvent can be removed by distillation to yield the crude acid chloride, which can often be used in the next step without further purification. prepchem.comorgsyn.org
Synthesis of this compound
The final step in the synthesis of this compound is the formation of an amide bond between 4-methyl-3-nitrobenzoyl chloride and the amino group of glycine (B1666218) or a glycine ester.
Amidation Reactions with Glycine or Glycine Esters
The reaction of an acid chloride with an amine to form an amide is a type of nucleophilic acyl substitution. This reaction is often carried out under basic conditions to neutralize the hydrogen chloride that is formed as a byproduct. chemeurope.comorganic-chemistry.orgbyjus.com The Schotten-Baumann reaction conditions, which involve the use of an aqueous base and an organic solvent, are frequently employed for this type of transformation. chemeurope.comwikipedia.org
In the synthesis of this compound, 4-methyl-3-nitrobenzoyl chloride is reacted with glycine. The amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the amide bond. A base, such as sodium hydroxide (B78521), is added to neutralize the liberated HCl, which would otherwise protonate the unreacted glycine and render it non-nucleophilic. organic-chemistry.orgbyjus.com
Alternatively, a glycine ester, such as glycine methyl ester or glycine ethyl ester, can be used in place of glycine. nih.govnih.govresearchgate.net The use of an ester can sometimes improve the solubility of the starting materials in organic solvents. After the amidation reaction, the ester group can be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. The Fischer peptide synthesis, for example, involves the condensation of an α-chloro acid chloride with an amino acid ester. wikipedia.org
| Reactants | Reaction Conditions | Key Features |
|---|---|---|
| 4-Methyl-3-nitrobenzoyl chloride and Glycine | Schotten-Baumann conditions (e.g., NaOH(aq) and an organic solvent) | The base neutralizes the HCl byproduct, driving the reaction to completion. chemeurope.comorganic-chemistry.orgbyjus.com |
| 4-Methyl-3-nitrobenzoyl chloride and Glycine Ester (e.g., methyl or ethyl ester) | Typically in the presence of a base in an organic solvent. | The resulting ester is subsequently hydrolyzed to the carboxylic acid. wikipedia.orgnih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 (¹³C) NMR for Carbon Framework Analysis:Similarly, there is no documented ¹³C NMR spectrum to allow for an analysis of the carbon framework of the molecule.
Further research and experimental studies are required to elucidate the structural and spectroscopic properties of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid. Until such studies are published, a detailed and scientifically accurate article on its advanced spectroscopic characterization cannot be compiled.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR spectroscopy is instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity between atoms. For a structurally similar compound, N-(3-nitro-benzoylcarbamothioyl)-glycine, detailed 2D NMR data provides a strong basis for the expected spectral characteristics of this compound. chemsociety.org.ng
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is expected to show correlations between neighboring protons. Key expected correlations for this compound would include the coupling between the protons on the aromatic ring. For instance, the proton at position 6 would show a correlation with the proton at position 5, and the proton at position 5 would correlate with the methyl protons at position 4. Additionally, the amide proton (NH) would likely show a correlation with the methylene (B1212753) protons (CH₂) of the acetic acid moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would be used to assign the carbon signals based on their attached protons. For example, the aromatic protons would show cross-peaks with their corresponding aromatic carbons, the methyl protons with the methyl carbon, and the methylene protons of the glycine (B1666218) unit with the α-carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key HMBC correlations for this compound would include:
The amide proton showing a correlation to the carbonyl carbon of the benzoyl group and the α-carbon of the acetic acid moiety.
The aromatic protons showing correlations to neighboring carbons and the carbonyl carbon. For example, the proton at position 2 would show a correlation to the carbonyl carbon and the carbon at position 6.
The methyl protons showing correlations to the aromatic carbons at positions 3 and 5.
| Proton (¹H) | Expected Chemical Shift (ppm) | COSY Correlations | HMBC Correlations (to Carbon) |
| H-2 (aromatic) | ~8.5 | H-6 | C=O, C-4, C-6 |
| H-5 (aromatic) | ~7.5 | H-6, CH₃ | C-1, C-3, C-4 |
| H-6 (aromatic) | ~8.0 | H-2, H-5 | C-2, C-4 |
| CH₃ | ~2.6 | H-5 | C-3, C-4, C-5 |
| NH (amide) | ~9.0 | CH₂ | C=O, CH₂ |
| CH₂ (glycine) | ~4.2 | NH | C=O (glycine), C=O (benzoyl) |
| COOH | ~11.0 | - | CH₂ |
| Carbon (¹³C) | Expected Chemical Shift (ppm) | HSQC Correlation (with Proton) |
| C-1 (aromatic) | ~135 | - |
| C-2 (aromatic) | ~125 | H-2 |
| C-3 (aromatic) | ~148 | - |
| C-4 (aromatic) | ~140 | - |
| C-5 (aromatic) | ~130 | H-5 |
| C-6 (aromatic) | ~128 | H-6 |
| CH₃ | ~20 | CH₃ |
| C=O (benzoyl) | ~165 | - |
| CH₂ (glycine) | ~42 | CH₂ |
| C=O (glycine) | ~170 | - |
Mass Spectrometry for Molecular Fragmentation Analysis
Mass spectrometry provides valuable information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. The fragmentation of N-benzoyl glycine derivatives and aromatic nitro compounds follows predictable pathways. cdnsciencepub.commiamioh.eduresearchgate.netyoutube.com
Upon electron ionization, this compound (molecular weight: 238.2 g/mol ) is expected to form a molecular ion (M⁺). The subsequent fragmentation would likely involve several key cleavages:
α-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of the 4-methyl-3-nitrobenzoyl cation (m/z 179).
Amide bond cleavage: Scission of the amide bond can occur, with the charge retained on either fragment. Cleavage with charge retention on the glycine portion would yield an ion at m/z 75 ([NH₂CH₂COOH]⁺).
Loss of the carboxylic acid group: Decarboxylation of the molecular ion or fragment ions containing the acetic acid moiety can occur, resulting in the loss of CO₂ (44 Da).
Fragmentation of the nitro group: Aromatic nitro compounds typically show fragments corresponding to the loss of NO₂ (46 Da) and NO (30 Da). youtube.com
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur if a suitable gamma-hydrogen is available.
The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides further evidence for the identity of this compound.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 238 | Molecular Ion [M]⁺ |
| 192 | [M - NO₂]⁺ |
| 179 | [CH₃(NO₂)C₆H₃CO]⁺ |
| 151 | [CH₃C₆H₃CO]⁺ |
| 133 | [C₆H₃(CH₃)NO₂]⁺ |
| 75 | [H₂NCH₂COOH]⁺ |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not available, the structure of a closely related compound, N-(3-nitro-benzoylcarbamothioyl)-glycine, offers significant insights into the expected molecular geometry. chemsociety.org.ng
Based on this analog, the following structural features are anticipated for this compound:
Planarity: The benzoyl group is expected to be largely planar. The nitro group may be slightly twisted out of the plane of the benzene (B151609) ring.
Conformation: The molecule will likely adopt a conformation that allows for the formation of intermolecular hydrogen bonds.
Hydrogen Bonding: The carboxylic acid group and the amide group are excellent hydrogen bond donors and acceptors. It is expected that the crystal structure will be stabilized by a network of hydrogen bonds, likely involving the carboxylic acid proton and the carbonyl oxygen of a neighboring molecule, as well as the amide proton and a carbonyl or nitro oxygen. These interactions organize the molecules into a stable crystalline lattice.
The study of a similar compound, N-benzoylalanine, also shows the presence of O—H⋯O and N—H⋯O hydrogen bonds that connect molecules into planes. researchgate.net
| Parameter | Expected Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-N (amide) bond length | ~1.33 Å |
| C=O (amide) bond length | ~1.23 Å |
| C-N (nitro) bond length | ~1.48 Å |
| N-O (nitro) bond length | ~1.22 Å |
| Dihedral angle (benzene ring to nitro group) | Small deviation from planarity |
This comprehensive structural and spectroscopic analysis provides a robust foundation for understanding the chemical properties and behavior of this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
No published studies were identified that performed Density Functional Theory (DFT) calculations on [(4-Methyl-3-nitrobenzoyl)amino]acetic acid. Therefore, specific data on its electronic structure, reactivity, theoretical vibrational spectra, and conformational energy is not available.
There is no available research detailing the prediction of the electronic structure and reactivity descriptors of this compound through DFT. Such a study would typically involve calculations of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity indices (e.g., hardness, softness, and electronegativity), which are currently unreported for this molecule.
A theoretical vibrational analysis of this compound, which would involve the calculation of its infrared and Raman spectra using DFT, has not been found in the existing literature. This type of analysis is crucial for the precise assignment of experimental vibrational bands and for understanding the molecule's vibrational modes, but it remains to be performed for this compound.
A systematic exploration of the conformational space of this compound to determine the relative energies of its different conformers is not documented. Such an analysis would provide valuable insights into the molecule's preferred three-dimensional structures, which influence its physical and chemical properties.
Molecular Dynamics Simulations
There is a lack of published research on the use of molecular dynamics (MD) simulations to study the behavior of this compound.
No studies were found that investigate the conformational flexibility and dynamic behavior of this compound in a solution environment using MD simulations. These simulations would be instrumental in understanding how the molecule moves and changes shape over time in different solvents.
The influence of different solvents on the conformational preferences of this compound has not been explored through molecular dynamics simulations in any available literature. Investigating solvent effects is key to understanding the molecule's behavior in realistic chemical environments.
Ligand-Target Interaction Modeling
Molecular Docking Simulations with Biological Macromolecules
No published studies were found that have performed molecular docking simulations of this compound with any specific biological targets. Such simulations are crucial for predicting the preferred orientation of a ligand when bound to a receptor, which is a foundational step in structure-based drug design. Without these studies, it is not possible to describe the potential binding modes or interactions of this compound with any known proteins or enzymes.
Binding Affinity Predictions and Interaction Hotspot Identification
There is no available data on the predicted binding affinity, typically expressed in kcal/mol, for this compound with any biological target. Consequently, an analysis of interaction hotspots—the key amino acid residues within a binding site that contribute most significantly to the binding energy—cannot be conducted for this compound.
Pharmacophore Modeling and Virtual Screening for Related Chemical Entities
Pharmacophore models are abstract representations of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. As there are no studies identifying the biological targets or interaction patterns of this compound, no pharmacophore models have been developed. Subsequently, virtual screening efforts to identify related chemical entities based on such a model have not been performed.
Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid is substituted with three groups that influence its reactivity towards electrophilic and nucleophilic attack: a methyl group (-CH₃) at position 4, a nitro group (-NO₂) at position 3, and an acylamino group (-NHCO-CH₂COOH) at position 1.
Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents determine the position of attack for incoming electrophiles. These effects are summarized below:
Methyl Group (-CH₃): An activating, ortho, para-directing group. It donates electron density to the ring via induction and hyperconjugation, making the positions ortho (3 and 5) and para (1) to it more nucleophilic. chemguide.co.uklibretexts.org
Nitro Group (-NO₂): A strongly deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to it (1 and 5). youtube.comminia.edu.eg
Considering the positions on the benzene (B151609) ring of this compound (C1-acylamino, C2-H, C3-NO₂, C4-CH₃, C5-H, C6-H), the directing effects of the substituents can be analyzed:
The methyl group at C4 directs to C3 and C5 (ortho) and C1 (para).
The nitro group at C3 directs to C1 and C5 (meta).
The acylamino group at C1 directs to C3 and C5 (meta).
The positions C2 and C6 are sterically hindered by the adjacent acylamino and methyl groups, respectively. The most likely positions for electrophilic attack are C5, and to a lesser extent, C1, as these positions are favored by the directing effects of multiple groups. However, the strong deactivating nature of the nitro and acylamino groups means that harsh reaction conditions would be required for most electrophilic aromatic substitutions. minia.edu.egaiinmr.com
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, especially those bearing strong electron-withdrawing groups like a nitro group, can undergo nucleophilic aromatic substitution. wikipedia.orgkhanacademy.orglibretexts.org For an SNAr reaction to occur, two main conditions must be met: the presence of a strong electron-withdrawing group to activate the ring and a good leaving group (typically a halide). wikipedia.orglibretexts.org
In the case of this compound, the ring is activated by the nitro group. If a good leaving group were present at a position ortho or para to the nitro group, the molecule would be susceptible to attack by nucleophiles. The incoming nucleophile would add to the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. wikipedia.org Without a suitable leaving group on the aromatic ring, this compound itself is unlikely to undergo SNAr.
Reduction Pathways of the Nitro Group and Subsequent Reactivity of the Amino Analogue
The nitro group of this compound can be chemically reduced to an amino group, yielding [(3-Amino-4-methylbenzoyl)amino]acetic acid. This transformation significantly alters the electronic properties and reactivity of the aromatic ring.
Reduction of the Nitro Group: The reduction of aromatic nitro compounds to their corresponding anilines is a common and well-established transformation in organic synthesis. Several methods can be employed for this purpose, including:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and efficient.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction.
Other Reducing Agents: Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or ferric chloride can also be used for the reduction of nitrobenzoic acids. google.com
The choice of reducing agent would need to consider the stability of the amide bond and the carboxylic acid under the reaction conditions. For instance, catalytic hydrogenation under neutral conditions is generally mild and compatible with most functional groups.
Reactivity of the Amino Analogue: The resulting amino group in [(3-Amino-4-methylbenzoyl)amino]acetic acid is a versatile functional handle for further chemical modifications. The amino group is a strong activating, ortho, para-director for electrophilic aromatic substitution, making the aromatic ring much more reactive than its nitro-containing precursor. Some key reactions of the amino analogue include:
Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.
Acylation: The amino group can be acylated with acid chlorides or anhydrides to form a new amide bond.
Alkylation: The amino group can undergo alkylation reactions, although controlling the degree of alkylation can be challenging.
The synthesis and biological evaluation of various derivatives of aminobenzoic acids have been explored, highlighting their utility as scaffolds in medicinal chemistry. researchgate.netchemicalbook.com The compound 3-Amino-4-methylbenzoic acid is commercially available and used in peptide synthesis and as a precursor for compounds with potential antitumor and herbicidal activities. chemicalbook.combiosynth.com
Hydrolytic Stability of the Amide Bond under Various Conditions
The amide bond is generally the most stable of the carboxylic acid derivatives towards hydrolysis. auburn.edu However, its stability can be influenced by pH, temperature, and the electronic nature of the substituents on the aromatic ring. The hydrolysis of the amide bond in this compound would yield 4-methyl-3-nitrobenzoic acid and glycine (B1666218).
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is typically a slow process and often requires elevated temperatures. The rate of acid-catalyzed hydrolysis can be influenced by the substituents on the benzoyl ring. Electron-withdrawing groups, such as the nitro group at the meta position, are expected to slightly decrease the rate of hydrolysis by destabilizing the positive charge that develops on the carbonyl carbon in the transition state. Conversely, the electron-donating methyl group at the para position would have a slight rate-enhancing effect.
Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is also generally slow for amides due to the poor leaving group ability of the resulting amide anion (R-NH⁻). nih.gov The reaction is often driven to completion by the deprotonation of the carboxylic acid product by the strong base. The presence of the electron-withdrawing nitro group on the aromatic ring would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide, likely increasing the rate of base-catalyzed hydrolysis compared to an unsubstituted benzoyl glycine. nih.gov
The table below summarizes the expected relative stability of the amide bond under different pH conditions.
| Condition | Mechanism | Expected Rate | Influencing Factors |
|---|---|---|---|
| Neutral (pH ~7) | Direct attack by water | Very Slow (Highly Stable) | The half-life of an amide bond at neutral pH can be hundreds of years. nih.gov |
| Acidic (e.g., HCl, H₂SO₄) | Protonation of carbonyl oxygen followed by nucleophilic attack of water | Slow to Moderate (Requires heat) | -NO₂ group may slightly decrease the rate; -CH₃ group may slightly increase the rate. |
| Basic (e.g., NaOH) | Direct nucleophilic attack by hydroxide ion | Slow to Moderate (Requires heat) | The electron-withdrawing -NO₂ group is expected to increase the rate of hydrolysis. nih.gov |
Photochemical Transformations of Nitrobenzoyl Systems (e.g., as photoremovable protecting groups)
Ortho-nitrobenzyl derivatives are a well-known class of photoremovable protecting groups, often referred to as "caged" compounds. google.com These molecules can mask the function of a biologically active molecule until they are exposed to UV light, which triggers a chemical reaction that releases the active molecule. nih.gov The this compound structure contains a 3-nitro-4-methylbenzoyl moiety, which is an isomer of the canonical ortho-nitrobenzyl group.
The general mechanism for the photorelease from ortho-nitrobenzyl compounds involves the following steps:
Photoexcitation: Upon absorption of UV light (typically around 350 nm), the nitrobenzyl group is promoted to an excited state.
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.
Rearrangement and Release: This intermediate undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the protected group and the formation of a nitrosobenzaldehyde or related byproduct. researchgate.net
In this compound, the hydrogen atom on the amide nitrogen is not in a position to be abstracted by the excited nitro group in the same way as a benzylic hydrogen. However, related nitroaromatic systems have been shown to undergo photochemical reactions. iupac.org The efficiency of the photorelease, often quantified by the quantum yield, is highly dependent on the specific substitution pattern on the aromatic ring and the nature of the leaving group. researchgate.net While the 3-nitro-4-methylbenzoyl scaffold is not a classic photoremovable protecting group, its structural similarity to known photocleavable moieties suggests that it may possess some photochemical reactivity, potentially leading to the cleavage of the amide bond and the release of glycine upon irradiation.
The table below outlines key parameters associated with photoremovable protecting groups relevant to the nitrobenzoyl system.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Excitation Wavelength | The wavelength of light required to initiate the photochemical reaction. | Typically in the UV-A range (320-400 nm) for nitrobenzyl compounds. |
| Quantum Yield (Φ) | A measure of the efficiency of the photorelease process (molecules released per photon absorbed). | Highly dependent on the structure of the nitroaromatic system and the leaving group. researchgate.net |
| Photoproducts | The chemical species formed after photolysis, including the released molecule and the remnants of the protecting group. | Expected to be glycine and a derivative of 3-nitroso-4-methylbenzoic acid. |
| Release Kinetics | The rate at which the protected molecule is released upon irradiation. | Can be influenced by solvent, pH, and buffer concentration. |
Role as a Chemical Probe or Labeling Agent for Molecular Targets
The structure of this compound lends itself to potential applications as a chemical probe or labeling agent. The carboxylic acid end of the molecule can be activated and coupled to other molecules, such as amines on proteins or other biomolecules, forming a stable amide bond. The 4-methyl-3-nitrobenzoyl moiety can then serve as a reporter group or a reactive handle.
Potential Applications:
Photoaffinity Labeling: The nitroaromatic group, upon photoactivation, could potentially form a reactive species capable of covalently binding to a nearby molecular target. This technique is used to identify and map binding sites of ligands on proteins or other macromolecules.
Scaffold for Drug Discovery: The 4-methyl-3-nitrobenzoyl scaffold can be found in various compounds synthesized for medicinal chemistry research. For example, 4-methyl-3-nitrobenzoyl chloride is used in the synthesis of substituted benzamides and other derivatives for biological screening. sigmaaldrich.com Eugenol-based nitrobenzoyl derivatives have been investigated for their trypanocidal activity. acs.org
Fluorescent Probes: While the nitrobenzoyl group itself is not strongly fluorescent, its reduction to the corresponding aminobenzoyl derivative can yield a fluorescent compound. This change in fluorescence upon a specific chemical or enzymatic reaction could be harnessed for sensing applications.
The utility of a molecule as a chemical probe depends on its ability to selectively interact with a target and report on that interaction through a measurable signal. The synthetic accessibility of this compound and the reactivity of its functional groups make it a candidate for the development of more complex molecular tools for chemical biology research.
Preclinical Biological Activity and Molecular Mechanism Studies
In Vitro Evaluation of Biological Interactions
In vitro studies, conducted in a controlled environment outside of a living organism, represent the initial step in characterizing the biological activity of a compound. These experiments are designed to assess the direct interactions of the compound with specific biological targets and its effects on cellular functions.
Modulation of Enzymatic Activities and Pathways
The investigation into how [(4-Methyl-3-nitrobenzoyl)amino]acetic acid might modulate enzymatic activities is a key area of interest. Enzymes are crucial for a vast array of physiological processes, and their inhibition or activation can have significant therapeutic implications. Research in this area would typically involve assays to measure the catalytic activity of specific enzymes in the presence of the compound. However, at present, there is no available data detailing the specific enzymatic pathways or activities modulated by this compound.
Receptor Binding Studies and Ligand Affinity Profiling
Receptors are another major class of drug targets. Receptor binding assays are employed to determine whether a compound can bind to a specific receptor and to quantify the affinity of this interaction. Such studies are pivotal in understanding the potential pharmacological effects of a compound. For this compound, there is currently a lack of published research on its receptor binding profile and ligand affinity.
Cellular Uptake and Subcellular Localization Investigations in Cell Line Models
Understanding how a compound enters cells and where it localizes within the subcellular compartments is essential for comprehending its mechanism of action. Techniques such as fluorescence microscopy are often used to visualize the compound within cells. As of now, studies detailing the cellular uptake and subcellular distribution of this compound in any cell line model have not been reported in the available scientific literature.
Effects on Cellular Processes in Cell Line Models (e.g., proliferation, differentiation, apoptosis)
The ultimate effect of a compound on cellular behavior is a cornerstone of preclinical evaluation. Assays to measure cell proliferation, differentiation, and apoptosis (programmed cell death) are routinely used to assess the cytotoxic or cytostatic potential of a compound. There is currently no specific information available regarding the effects of this compound on these fundamental cellular processes in any cancer cell lines.
Mechanistic Investigations in Biological Systems
Following initial in vitro evaluations, more in-depth mechanistic studies are conducted to identify the precise molecular targets of a compound and to validate its mechanism of action.
Molecular Target Identification and Validation
The identification of the specific molecule(s) that a compound interacts with to produce its biological effect is a crucial step in drug development. This process often involves a combination of computational and experimental techniques. Subsequent validation studies are then necessary to confirm that the identified target is indeed responsible for the compound's observed activity. For this compound, the specific molecular targets have not yet been identified or validated in published research.
Elucidation of Signaling Pathway Perturbations
There is currently no published research detailing how this compound perturbs intracellular signaling pathways.
Gene Expression and Proteomic Analysis in Response to Compound Exposure
No studies on the gene expression or proteomic changes in response to exposure to this compound have been identified in the public domain.
In Vivo Studies in Animal Models for Mechanistic Insights
Comprehensive in vivo studies to understand the mechanisms of action of this compound in animal models are not available in the existing scientific literature.
Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation for Mechanistic Understanding
There is no available data on the pharmacokinetic and pharmacodynamic properties of this compound, and therefore, no correlation for mechanistic understanding has been established.
Biomarker Discovery and Validation in Animal Models
Research on the discovery and validation of biomarkers in animal models following treatment with this compound has not been reported.
Applications in Chemical Biology and Materials Science
Development as a Synthetic Scaffold for Designing Bioactive Molecules
The intrinsic architecture of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid makes it an excellent starting point for the synthesis of a wide array of bioactive molecules. The presence of multiple reactive sites—the carboxylic acid, the nitro group, and the aromatic ring—allows for systematic chemical modifications to explore and optimize biological activity.
The core structure, a 4-methyl-3-nitrobenzoyl group, provides a rigid framework that can be strategically functionalized. The nitro group, for instance, can be reduced to an amine, which can then participate in a variety of coupling reactions to introduce new pharmacophores. This amine can also serve as a key interaction point with biological targets. The methyl group on the aromatic ring can influence the molecule's conformation and lipophilicity, which are critical parameters for drug-like properties.
The glycine (B1666218) (aminoacetic acid) portion of the molecule offers a handle for peptide-based drug design. The carboxylic acid can be readily coupled with other amino acids or amines to create larger, more complex structures. This adaptability has been leveraged in the development of various classes of therapeutic agents. For example, related benzoyl chloride derivatives are pivotal in the synthesis of targeted therapies.
Table 1: Potential Modifications of the this compound Scaffold
| Reactive Site | Potential Modification | Resulting Functionality | Potential Application |
| Carboxylic Acid | Amide bond formation | Peptides, amides | Enzyme inhibitors, receptor ligands |
| Nitro Group | Reduction to amine | Primary amine | Further functionalization, salt formation |
| Aromatic Ring | Electrophilic substitution | Halogenation, nitration | Modulation of electronic properties |
| Methyl Group | Oxidation | Carboxylic acid | Increased polarity, additional reactive site |
Integration into Functional Materials for Specific Properties
The application of this compound extends beyond the realm of medicinal chemistry into materials science. Its aromatic nature and the presence of polar functional groups allow for its incorporation into polymeric structures to impart specific properties. The nitro group, being strongly electron-withdrawing, can influence the electronic and optical properties of materials into which it is integrated.
Researchers have explored the use of similar nitro-substituted aromatic compounds in the synthesis of polymers with tailored characteristics. These materials can exhibit properties such as thermal stability, specific optical responses, or the ability to interact with other molecules, making them suitable for applications in sensors, coatings, and advanced composites. The amino acid component can introduce biocompatibility or biodegradability to polymers, opening avenues for their use in biomedical devices and drug delivery systems.
Use in Bioconjugation and Chemical Labeling Strategies
Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a fundamental tool in chemical biology. nih.gov The structure of this compound is well-suited for such applications. The carboxylic acid group can be activated to react with nucleophilic residues on proteins, such as lysine, to form stable amide bonds.
This covalent attachment allows for the site-specific labeling of proteins with various tags, including fluorescent dyes, affinity labels, or drug molecules. nih.gov The 4-methyl-3-nitrobenzoyl moiety can act as a linker that spaces the attached label from the protein surface, minimizing potential interference with the protein's function. The ability to introduce diverse functionalities through the modification of this scaffold, as detailed in section 7.1, further expands its utility in creating customized bioconjugation reagents.
Table 2: Bioconjugation Potential of this compound Derivatives
| Activated Group | Target Biomolecule Residue | Linkage Formed | Application |
| Activated Carboxylate | Lysine (ε-amino group) | Amide | Protein labeling, antibody-drug conjugates |
| Amine (post-reduction) | Activated Carboxylates (e.g., on surfaces) | Amide | Surface immobilization |
| Aromatic Ring (modified) | Cysteine (thiol group) | Thioether | Site-specific protein modification |
Development of Analytical Standards and Probes for Research Purposes
In analytical chemistry and biomedical research, well-characterized standards and probes are essential for the accurate quantification and visualization of biological processes. This compound and its derivatives can serve as valuable tools in this context.
Due to its defined chemical structure and molecular weight, it can be used as a reference standard in chromatographic and spectroscopic analyses. chemicalbook.comnih.gov Furthermore, by incorporating reporter groups such as fluorophores or radioisotopes, derivatives of this compound can be transformed into chemical probes. These probes can be designed to bind to specific biological targets, allowing for their detection and quantification in complex biological samples. The development of such probes is crucial for understanding disease mechanisms and for the discovery of new drug targets.
Future Research Directions and Translational Potential in Academic Contexts
Design of Advanced Analogue Libraries with Tuned Chemical and Biological Properties
The systematic design and synthesis of analogue libraries are fundamental to exploring the structure-activity relationships (SAR) of a lead compound. For [(4-Methyl-3-nitrobenzoyl)amino]acetic acid, the generation of diverse analogues could unveil derivatives with fine-tuned chemical and biological properties. Future research in this area should focus on systematic modifications of the core structure.
Key modifications could include:
Substitution on the Aromatic Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring could modulate the electronic properties of the molecule.
Alteration of the Acetic Acid Moiety: Replacing the acetic acid group with other amino acids or bioisosteres could influence the compound's polarity, charge, and potential interactions with biological targets.
Modification of the Nitro Group: Reduction of the nitro group to an amino group or its replacement with other functionalities could significantly alter the compound's chemical reactivity and biological profile. nih.gov
The synthesis of such libraries would enable a comprehensive SAR study, identifying the key structural features responsible for any observed activity. nih.gov High-throughput screening of these libraries against various biological targets could then identify lead compounds for further development. The design of N-benzoyl amino acid derivatives has already shown promise in identifying inhibitors of biological targets like DNA methyltransferases. nih.gov
Table 1: Potential Modifications for Analogue Library of this compound
| Modification Site | Potential Substituents/Modifications | Anticipated Effect |
| Aromatic Ring | Halogens, Alkoxy, Alkyl, Cyano groups | Alteration of electronic and steric properties |
| Acetic Acid Moiety | Different natural and unnatural amino acids | Modulation of polarity and target binding |
| Nitro Group | Amino, Hydroxylamino, Azido groups | Change in chemical reactivity and biological activity |
| Methyl Group | Ethyl, Propyl, Cyclopropyl groups | Influence on steric hindrance and lipophilicity |
Exploration of Novel Reaction Pathways and Green Synthetic Methodologies
The development of efficient and environmentally benign synthetic methods is a critical aspect of modern chemical research. Future investigations should aim to establish novel and sustainable reaction pathways for the synthesis of this compound and its analogues.
Current synthetic approaches for similar compounds often involve multi-step procedures. A key precursor, 4-methyl-3-nitrobenzoyl chloride, can be synthesized from 4-methyl-3-nitrobenzoic acid. sigmaaldrich.com This acid chloride can then be reacted with glycine (B1666218) (aminoacetic acid) to yield the target compound. A related patent describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid and methylamine, followed by conversion to the acid chloride and subsequent amidation. google.com
Future research could focus on:
One-Pot Syntheses: Developing a one-pot reaction where 4-methyl-3-nitrobenzoic acid is activated in situ and reacted with glycine would streamline the process and reduce waste.
Green Solvents and Catalysts: Exploring the use of greener solvents like water or ionic liquids, and employing reusable solid acid catalysts for the nitration and amidation steps, would enhance the environmental friendliness of the synthesis. researchgate.net The use of metal-free reduction methods for nitro compounds, such as employing trichlorosilane, also represents a greener alternative to traditional metal catalysts. beilstein-journals.org
Flow Chemistry: Implementing continuous-flow synthesis could offer better control over reaction parameters, improve safety, and facilitate scale-up. beilstein-journals.org
Table 2: Comparison of Potential Synthetic Methodologies
| Methodology | Advantages | Challenges |
| Traditional Batch Synthesis | Well-established procedures | Often involves hazardous reagents and solvents, multi-step processes |
| One-Pot Synthesis | Reduced reaction time and waste | Requires careful optimization of reaction conditions |
| Green Chemistry Approaches | Environmentally friendly, potentially lower cost | Catalyst development and solvent compatibility |
| Continuous-Flow Synthesis | Improved safety, scalability, and control | Requires specialized equipment and process optimization |
Deeper Mechanistic Understanding of Molecular Interactions
A thorough understanding of how this compound interacts with biological macromolecules at the molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent analogues. Future research in this area should employ a combination of computational and experimental techniques.
Computational Approaches:
Molecular Docking: Docking studies can predict the binding orientation and affinity of the compound and its analogues to the active sites of various proteins. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex, revealing key interactions and conformational changes.
Quantum Mechanical (QM) Calculations: QM methods can be used to accurately calculate interaction energies and elucidate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov
Experimental Techniques:
X-ray Crystallography: Co-crystallization of the compound with a target protein can provide a high-resolution 3D structure of the complex, revealing precise binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR, can identify the parts of the molecule that are in close contact with a protein.
Isothermal Titration Calorimetry (ITC): ITC can be used to determine the thermodynamic parameters of binding, such as the binding affinity, enthalpy, and entropy.
By integrating these computational and experimental approaches, a comprehensive picture of the molecular interactions of this compound can be developed, guiding the design of next-generation derivatives with improved properties.
Emerging Applications in Diverse Scientific Fields Beyond Direct Therapeutics
While the therapeutic potential of this compound and its analogues is an important area of investigation, exploring its applications in other scientific fields could lead to novel discoveries. The chemical functionalities present in the molecule, such as the nitroaromatic ring and the carboxylic acid group, suggest its potential use in materials science and as a chemical probe.
Potential Non-Therapeutic Applications:
Materials Science: The compound could serve as a monomer or a building block for the synthesis of novel polymers with unique properties. The rigid aromatic core and the functional groups could be exploited to create materials with specific thermal, optical, or electronic characteristics. A related compound, 4-(methylamino)-3-nitrobenzoyl chloride, is used in the production of dyes and pigments.
Chemical Probes and Sensors: The nitroaromatic moiety can act as a fluorescent quencher or a redox-active center, making the compound a potential candidate for the development of chemical sensors for specific analytes.
Intermediate in Organic Synthesis: The compound and its derivatives can serve as versatile intermediates for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. cymitquimica.com
Future research should focus on exploring these potential applications through collaborations with materials scientists, analytical chemists, and synthetic organic chemists. The development of this compound-based materials or sensors could open up new avenues for this class of compounds beyond the traditional biomedical field.
Q & A
What are the common synthetic routes for [(4-Methyl-3-nitrobenzoyl)amino]acetic acid, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves multi-step nucleophilic additions and acylations. A key method uses diethyl ethoxymethylenemalonate (DEMO) as a reactive intermediate, which reacts with amides (e.g., 4-methylbenzamide) to form N,O-hemiacetals. Subsequent dehydration generates N-acylimines, enabling double nucleophilic substitution .
Methodological Insight :
- Step 1 : DEMO reacts with 4-methylbenzamide in acetonitrile at 60°C for 18 hours to yield N,O-hemiacetal (92% yield) .
- Step 2 : Dehydration of the hemiacetal with acetic anhydride and molecular sieves forms N-acylimine intermediates.
- Step 3 : Addition of a second nucleophile (e.g., pyrrole) under optimized conditions (120°C in toluene) yields α,α-disubstituted malonates .
Critical Factors : - Temperature : Elevated temperatures (120°C) improve N-acylimine reactivity .
- Catalysts : Molecular sieves (3 Å) enhance yield by adsorbing water, preventing competitive hydration .
How can spectroscopic techniques (NMR, IR) characterize intermediates in the synthesis of this compound?
Basic Research Question
1H/13C NMR and IR spectroscopy are critical for structural validation. For example:
- N,O-Hemiacetal (Intermediate) : NMR signals at δ 7.16–8.22 ppm (aromatic protons) and δ 166–173 ppm (carbonyl carbons) confirm the benzoyl and malonate groups .
- N-Acylimine : A downfield shift in carbonyl signals (δ 170–175 ppm) and disappearance of hydroxyl protons indicate successful dehydration .
IR Analysis : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 1520–1560 cm⁻¹ (NO₂) verify functional groups .
What are the challenges in optimizing regioselectivity during the double nucleophilic addition to DEMO derivatives?
Advanced Research Question
Regioselectivity is influenced by steric and electronic factors:
- Steric Hindrance : Bulky substituents (e.g., tert-butyl) on the acyl group improve reactivity by destabilizing non-productive conformations. DFT calculations show tert-butyl groups reduce energy barriers for elimination .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the benzoyl moiety enhance electrophilicity at the central carbon of DEMO, favoring nucleophilic attack .
Case Study : - Pivalamide (1h) : Yields 57% of double adduct under harsh conditions (120°C), while less bulky substrates (e.g., methyl derivatives) require longer reaction times .
How do contradictions in reported molar ratios for acetic anhydride impact the synthesis of N,O-acetals?
Advanced Research Question
Discrepancies arise from competing hydration pathways. shows that:
- Low Acetic Anhydride (1 eq.) : Leads to gem-diol formation (hydration byproduct), reducing N,O-acetal yield to <5% .
- Optimal Conditions (2 eq. Ac₂O) : Suppress hydration, achieving quantitative yields of N,O-acetals (Table 1, entry 3) .
Mitigation Strategy : Use excess acetic anhydride (2–3 eq.) and molecular sieves to shift equilibrium toward acetal formation.
What methodologies enable the application of this compound in unnatural amino acid synthesis?
Advanced Research Question
The compound serves as a precursor for α,α-disubstituted amino acids via hydrolysis and decarboxylation:
- Hydrolysis : Treat malonate derivatives (e.g., 11h) with KOtBu in THF to cleave ester groups .
- Decarboxylation : Heating under reflux in acidic media removes CO₂, yielding tryptophan homologs .
Example : Hydrolysis of adduct 11l (from N-methylindole) produces a dipeptide analog with rotameric isomers confirmed by variable-temperature NMR .
How do computational studies (e.g., DFT) resolve ambiguities in reaction mechanisms involving N-acylimine intermediates?
Advanced Research Question
DFT calculations clarify steric effects and transition states:
- Steric Repulsion : Bulky acyl groups (e.g., pivaloyl) reduce energy barriers by destabilizing unproductive conformations (Fig. 4 in ) .
- Transition State Analysis : Predicts favorable pathways for elimination (e.g., acetic acid removal from N,O-acetals) .
What analytical strategies address decomposition during purification of this compound derivatives?
Advanced Research Question
Silica gel chromatography can hydrolyze acid-sensitive intermediates. Alternatives include:
- Acid-Free Workup : Neutralize reaction mixtures with aqueous NaHCO₃ before extraction .
- HPLC Purification : Use reverse-phase columns with acetonitrile/water gradients to isolate labile compounds .
How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?
Advanced Research Question
The nitro group enhances electrophilicity for nucleophilic aromatic substitution (e.g., in protease inhibitors) and stabilizes transition states in enzyme-binding pockets .
Case Study : Nitrobenzoic acid derivatives inhibit histone deacetylases (HDACs) by coordinating zinc ions in catalytic sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
